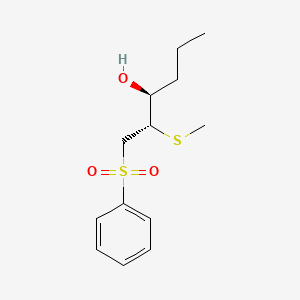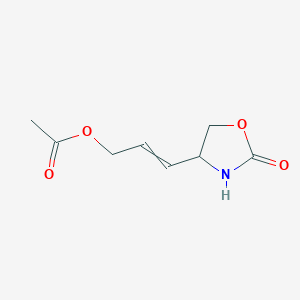![molecular formula C37H57N3 B12609141 N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine CAS No. 881033-24-5](/img/structure/B12609141.png)
N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine: is a complex organic compound known for its unique structural properties and applications in various fields of chemistry and industry. This compound is characterized by the presence of cyclohexyl and di(propan-2-yl)phenyl groups attached to a guanidine core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine typically involves the reaction of cyclohexylamine with 2,6-di(propan-2-yl)phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, electrophiles, and suitable solvents like dichloromethane or toluene.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated or other substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are valuable in catalysis and other chemical transformations.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its role in modulating biological pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry, where it may exhibit pharmacological activities.
Industry: In industrial applications, N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine is used as a stabilizer and additive in polymer production, enhancing the properties and durability of the final products.
Mecanismo De Acción
The mechanism of action of N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N,N-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis and as a coupling reagent.
N,N’-Diisopropylcarbodiimide: Another carbodiimide used in organic synthesis for similar applications.
Uniqueness: N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine stands out due to its unique combination of cyclohexyl and di(propan-2-yl)phenyl groups, which impart specific steric and electronic properties. These properties make it particularly effective in certain catalytic and stabilization applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
881033-24-5 |
|---|---|
Fórmula molecular |
C37H57N3 |
Peso molecular |
543.9 g/mol |
Nombre IUPAC |
1,1-dicyclohexyl-2,3-bis[2,6-di(propan-2-yl)phenyl]guanidine |
InChI |
InChI=1S/C37H57N3/c1-25(2)31-21-15-22-32(26(3)4)35(31)38-37(39-36-33(27(5)6)23-16-24-34(36)28(7)8)40(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h15-16,21-30H,9-14,17-20H2,1-8H3,(H,38,39) |
Clave InChI |
BHEHGMORXWSQTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=NC2=C(C=CC=C2C(C)C)C(C)C)N(C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-](/img/structure/B12609069.png)


![6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate](/img/structure/B12609082.png)
![Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-](/img/structure/B12609087.png)


![Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12609113.png)

![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)
![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)

